molecular formula C8H7IN4 B12634209 4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine

4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B12634209
M. Wt: 286.07 g/mol
InChI Key: IRUZAQCORMHKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the iodination of a pyrazole precursor followed by the formation of the pyrimidine ring. One common method includes the reaction of 5-iodo-1-methylpyrazole with a suitable pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs. The choice of reagents and conditions is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole-pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring can form strong interactions with biological molecules, leading to various biological effects. The compound can inhibit specific enzymes or receptors, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in this compound makes it unique compared to other similar compounds. The iodine atom enhances the compound’s reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H7IN4

Molecular Weight

286.07 g/mol

IUPAC Name

4-(5-iodo-1-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C8H7IN4/c1-13-8(9)6(4-12-13)7-2-3-10-5-11-7/h2-5H,1H3

InChI Key

IRUZAQCORMHKMR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=NC=NC=C2)I

Origin of Product

United States

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